Product packaging for 2-Isothiocyanato-3-methylpyrazine(Cat. No.:)

2-Isothiocyanato-3-methylpyrazine

Cat. No.: B13679088
M. Wt: 151.19 g/mol
InChI Key: PSEVBSBGRDIZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-3-methylpyrazine is a chemical compound of significant interest in research due to its unique structure that incorporates both a pyrazine ring and a reactive isothiocyanate functional group. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Isothiocyanates (ITCs) are well-known for their biological activity, which primarily arises from their electrophilic nature. The central carbon in the isothiocyanate (-N=C=S) group is highly susceptible to nucleophilic attack. This allows ITCs to react readily with biological thiols, amines, and alcohols, leading to the formation of dithiocarbamates, thiourea, or O-thiocarbamate derivatives, respectively . This mechanism is fundamental to their ability to interact with proteins and other cellular components, which can interfere with biochemical processes . This reactivity underpins the broad spectrum of antimicrobial properties that ITCs exhibit against various bacteria and fungi . Furthermore, this class of compounds has been extensively investigated for its potential anti-cancer properties, as they can influence multiple pathways, including apoptosis and cell cycle progression . The pyrazine moiety, on the other hand, is a key flavor and fragrance ingredient found in various foods and is a crucial intermediate in pharmaceutical synthesis . The fusion of these two functional groups in this compound makes it a valuable reagent for exploring novel applications in chemical biology, medicinal chemistry, and materials science, particularly in the synthesis of more complex molecules or in the study of protein interactions. Researchers can leverage this compound to develop new bioactive agents or as a building block in coordination chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B13679088 2-Isothiocyanato-3-methylpyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

2-isothiocyanato-3-methylpyrazine

InChI

InChI=1S/C6H5N3S/c1-5-6(9-4-10)8-3-2-7-5/h2-3H,1H3

InChI Key

PSEVBSBGRDIZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N=C=S

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isothiocyanato 3 Methylpyrazine and Analogues

Elucidation of Established Synthetic Pathways to 2-Isothiocyanato-3-methylpyrazine

The traditional and most direct approach to the synthesis of this compound involves a two-step process: the synthesis of the corresponding amine precursor, 2-amino-3-methylpyrazine (B112217), followed by its conversion to the isothiocyanate.

The precursor, 2-amino-3-methylpyrazine, can be synthesized through various methods, a common one being the treatment of 2-chloro-3-methylpyrazine (B1202077) with ammonia. Another route involves the Hofmann rearrangement of pyrazine-2-carboxamide, though this is less common. A notable synthesis of a related compound, N-methylpyrazine-2,3-diamine, involves the reaction of 2-amino-3-bromopyrazine (B41547) with an aqueous solution of methylamine (B109427) under microwave irradiation in the presence of copper(II) sulfate, affording the product in an 80% yield. chemicalbook.com

Once the amine precursor is obtained, several established methods can be employed for its conversion to the isothiocyanate. The most common and historically significant method is the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride byproduct. While effective, the high toxicity and hazardous nature of thiophosgene have led to a decline in its use.

A widely used alternative is the dithiocarbamate-based method. In this two-step, one-pot procedure, the amine is first reacted with carbon disulfide (CS₂) in the presence of a base (e.g., ammonia, triethylamine, or sodium hydroxide) to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of desulfurizing agents have been employed, including lead nitrate, ferric chloride, and ethyl chloroformate. nih.govnih.gov For instance, a general procedure for the preparation of pyridyl isothiocyanates involves the in-situ generation of a dithiocarbamate salt using an amine, carbon disulfide, and a base like DABCO or sodium hydride, followed by desulfurization with aqueous iron(III) chloride. nih.gov

Method Reagents General Conditions Key Features
Thiophosgenation2-Amino-3-methylpyrazine, Thiophosgene (CSCl₂)Inert solvent, Base (e.g., Et₃N, CaCO₃)High-yielding but uses highly toxic reagent.
Dithiocarbamate Route2-Amino-3-methylpyrazine, Carbon Disulfide (CS₂)Base (e.g., NH₃, Et₃N), Desulfurizing agent (e.g., Pb(NO₃)₂, FeCl₃)Milder conditions, avoids thiophosgene.

Development of Novel and Efficient Synthetic Routes for this compound

Research into the synthesis of isothiocyanates has focused on developing more efficient, safer, and environmentally friendly methods. These novel approaches can be adapted for the synthesis of this compound.

One area of development is the use of alternative desulfurizing agents in the dithiocarbamate pathway. For example, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing reagent in a one-pot, two-step procedure from the corresponding amine has been reported to give satisfactory to very good yields (25–97%) for a range of isothiocyanates. rsc.org This method can be performed under microwave irradiation, significantly reducing reaction times. rsc.org

Another advancement is the direct conversion of isocyanides to isothiocyanates. The sulfurization of isocyanides using elemental sulfur, catalyzed by an amine base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), presents a more sustainable alternative to traditional methods. nih.govdigitellinc.comrsc.org This reaction can be carried out in greener solvents like Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures (40 °C), achieving moderate to excellent yields (34–95%). nih.govrsc.org The synthesis of the isocyanide precursor would be required, which can be prepared from the corresponding formamide.

The use of solid-phase synthesis has also been explored for the preparation of related heterocyclic isothiocyanates. For instance, an isothiocyanate-terminated resin can be prepared and subsequently reacted with other reagents to build complex molecules. nih.gov This methodology offers advantages in terms of purification and automation.

Method Reagents General Conditions Key Features
DMT/NMM/TsO⁻ Desulfurization2-Amino-3-methylpyrazine, CS₂, DMT/NMM/TsO⁻Microwave irradiation, 90 °C, 3 minHigh yields, rapid reaction times. rsc.org
Isocyanide Sulfurization2-Isocyano-3-methylpyrazine, Elemental Sulfur (S₈)Catalytic DBU, Green solvent (e.g., Cyrene™), 40 °CAvoids toxic reagents like CS₂, uses elemental sulfur. nih.govrsc.org

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of isothiocyanates to minimize environmental impact and improve safety.

A significant green advancement is the use of water as a solvent. A procedure using sodium persulfate (Na₂S₂O₈) as a desulfurizing agent for the conversion of amines and carbon disulfide to isothiocyanates in water has been developed. rsc.org This method is applicable to a wide range of amines and offers good yields.

The use of calcium oxide (CaO), an inexpensive and non-toxic reagent, as both a base and a desulfurizing agent represents another green approach. ingentaconnect.com This method allows for the synthesis of both alkyl and aryl isothiocyanates from amines and carbon disulfide in moderate to high yields under mild conditions, simplifying the reaction system and reducing costs and side products. ingentaconnect.com

Furthermore, the catalytic sulfurization of isocyanides with elemental sulfur aligns well with green chemistry principles by utilizing a waste product from the petroleum industry (elemental sulfur) and employing catalytic amounts of a less toxic base. nih.govdigitellinc.comrsc.org The optimization of reaction conditions to minimize energy consumption and the use of biodegradable solvents further enhance the sustainability of this method. nih.govrsc.org

Green Approach Reagents/Conditions Advantages
Aqueous Synthesis2-Amino-3-methylpyrazine, CS₂, Na₂S₂O₈, WaterUse of water as a green solvent. rsc.org
CaO as Base and Desulfurizing Agent2-Amino-3-methylpyrazine, CS₂, CaOInexpensive, non-toxic, simplified reaction and workup. ingentaconnect.com
Catalytic Sulfurization2-Isocyano-3-methylpyrazine, Elemental Sulfur, Catalytic DBUUtilization of elemental sulfur, catalytic process, greener solvents. nih.govrsc.org

Chemical Derivatization and Analog Development from 2 Isothiocyanato 3 Methylpyrazine

Strategies for Structural Modification and Diversification of the 2-Isothiocyanato-3-methylpyrazine Scaffold

One key strategy for modifying the pyrazine (B50134) ring involves electrophilic substitution reactions, although the electron-deficient nature of the pyrazine ring can make these reactions challenging. However, activation of the ring, for instance through N-oxidation, can facilitate such substitutions. Another powerful method for the functionalization of pyrazine rings is through metalation, particularly lithiation, followed by quenching with an electrophile. rsc.org The methyl group at the 3-position also presents an opportunity for derivatization. For instance, deprotonation of the methyl group using a strong base can generate a nucleophilic species that can react with various electrophiles, allowing for the introduction of new functional groups.

Furthermore, cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if a handle, like a halogen atom, is introduced onto the pyrazine ring. rsc.orgThis allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of accessible analogs.

Table 1: Potential Structural Modifications of the this compound Scaffold

Modification Site Reaction Type Reagents/Conditions Potential New Functional Groups
Pyrazine Ring Electrophilic Substitution (with activation) Oxidizing agent (e.g., m-CPBA), followed by nitrating or halogenating agent Nitro, Halogen
Pyrazine Ring Lithiation/Electrophilic Quench Strong base (e.g., n-BuLi, LDA), followed by an electrophile (e.g., alkyl halide, aldehyde) Alkyl, Hydroxyalkyl
Methyl Group Deprotonation/Electrophilic Quench Strong base (e.g., LDA), followed by an electrophile (e.g., alkyl halide, carbonyl compound) Extended alkyl chains, Hydroxyalkyl

Synthesis of Related Isothiocyanate Derivatives Based on the Pyrazine Core

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes for pyrazines and the subsequent introduction of the isothiocyanate functionality. The classical synthesis of the pyrazine core often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.netTo obtain unsymmetrically substituted pyrazines, more controlled methods are necessary.

One approach to synthesize the target molecule could start with the synthesis of 2-amino-3-methylpyrazine (B112217). This can then be converted to the corresponding isothiocyanate. A common method for this conversion is the reaction of the primary amine with thiophosgene (B130339) or a thiophosgene equivalent, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). mdpi.comAlternative, milder methods for the synthesis of isothiocyanates from primary amines have also been developed, for instance, using carbon disulfide in the presence of a coupling reagent. rsc.org The synthesis of related isothiocyanate derivatives can be achieved by starting with appropriately substituted 1,2-dicarbonyl and 1,2-diamine precursors. This allows for the introduction of various substituents at different positions of the pyrazine ring, leading to a library of pyrazine isothiocyanate analogs.

Table 2: Proposed Synthesis of this compound

Step Reaction Starting Materials Reagents/Conditions Product
1 Pyrazine Synthesis Methylglyoxal, 1,2-diaminopropane Base-catalyzed condensation, followed by oxidation (e.g., with air or a mild oxidizing agent) 2-Amino-3-methylpyrazine

Post-Synthetic Functionalization and Conjugation Chemistry of this compound

The isothiocyanate group is a highly reactive electrophilic moiety that readily undergoes addition reactions with a wide range of nucleophiles. arkat-usa.orgThis reactivity is the cornerstone of the post-synthetic functionalization of this compound, enabling its conjugation to various molecules of interest, including biomolecules.

The most common reaction of isothiocyanates is with primary and secondary amines to form substituted thioureas. This reaction is typically fast and proceeds under mild conditions. Similarly, isothiocyanates react with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively. nih.govThese reactions are fundamental for creating a diverse library of derivatives from a single isothiocyanate precursor.

Furthermore, the isothiocyanate group can participate in cyclization reactions. For example, reaction with compounds containing two nucleophilic groups, such as 1,2-diamines or 2-aminoethanols, can lead to the formation of five-membered heterocyclic rings like imidazolidine-2-thiones or oxazolidine-2-thiones.

Table 3: Post-Synthetic Functionalization Reactions of this compound

Nucleophile Reactant Type Resulting Functional Group/Heterocycle General Reaction Conditions
R-NH₂ (Primary Amine) Amines N-Substituted Thiourea (B124793) Room temperature, in various solvents
R₂NH (Secondary Amine) Amines N,N-Disubstituted Thiourea Room temperature, in various solvents
R-OH (Alcohol) Alcohols Thiocarbamate Often requires a catalyst or elevated temperature
R-SH (Thiol) Thiols Dithiocarbamate (B8719985) Generally proceeds readily at room temperature

This inherent reactivity allows for the covalent attachment of this compound to proteins, peptides, or other small molecules containing suitable nucleophilic handles, making it a valuable building block in medicinal chemistry and chemical biology.

Mechanistic Studies on the Chemical Reactivity of 2 Isothiocyanato 3 Methylpyrazine

Investigations into Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a potent electrophile, readily undergoing nucleophilic attack at the central carbon atom. This reactivity is the basis for many of its characteristic transformations. In the case of 2-isothiocyanato-3-methylpyrazine, nucleophilic addition reactions are a primary pathway for the synthesis of a variety of derivatives, most notably thioureas.

The general mechanism for the reaction with a primary or secondary amine involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the isothiocyanate. This addition results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea (B124793) derivative. This process is a versatile and widely employed method for the synthesis of substituted thioureas. nih.govorganic-chemistry.org

The reaction of this compound with various nucleophiles can be generalized as follows:

With Amines: The reaction with primary and secondary amines leads to the formation of N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. nih.gov The synthesis of novel N-acyl thiourea derivatives, for example, proceeds through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a heterocyclic amine. nih.gov

With Hydrazides: The reaction with hydrazides produces the corresponding thiosemicarbazide (B42300) derivatives. researchgate.net These products can then be used as precursors for the synthesis of various five-membered heterocycles, such as 1,2,4-triazoline-5-thiones, through subsequent cyclization reactions. researchgate.netorientjchem.org For instance, the reaction of a hydrazide with an isothiocyanate can yield a thiosemicarbazide, which upon treatment with a base like sodium hydroxide, can cyclize to form a triazolethione. orientjchem.org

With other Nucleophiles: Other nucleophiles, such as alcohols and thiols, can also react with the isothiocyanate group, although these reactions are generally less common than those with amines.

A representative reaction scheme for the formation of a thiourea derivative from this compound is shown below:

Scheme 1: General reaction of this compound with a primary amine to form a substituted thiourea.

The table below summarizes the expected products from the nucleophilic addition of various classes of nucleophiles to this compound.

Nucleophile ClassRepresentative NucleophileExpected Product
Primary AminesR-NH₂N-(3-methylpyrazin-2-yl)-N'-R-thiourea
Secondary AminesR₂NHN-(3-methylpyrazin-2-yl)-N',N'-di-R-thiourea
HydrazidesR-C(O)NHNH₂1-(3-methylpyrazin-2-yl)-4-R-thiosemicarbazide

Exploration of Cycloaddition Chemistry Involving this compound

The cumulative double bonds in the isothiocyanate functionality also allow it to participate in cycloaddition reactions. These reactions offer a powerful tool for the construction of various heterocyclic rings. While specific studies on this compound are limited, the reactivity of isothiocyanates in cycloadditions is well-documented, providing a framework for predicting its behavior. acs.orgtandfonline.com

Isothiocyanates can act as dipolarophiles in [3+2] cycloaddition reactions. For instance, the FeCl₃-catalyzed [3+2] cycloaddition of aziridines with isothiocyanates provides a rapid and highly stereoselective route to (tosylthiazolidin-2-ylidene)anilines. rsc.org This suggests that this compound could potentially react with suitable three-atom components to form five-membered heterocyclic systems.

Furthermore, isothiocyanates can participate in [2+4] cycloadditions, although this is less common. In some cases, the C=S bond of the isothiocyanate can react as a dienophile with a suitable diene. nih.gov The feasibility of such reactions with this compound would depend on the electronic nature of the diene and the reaction conditions.

The reaction of isothiocyanates with heterodienes is another area of interest. These reactions can lead to the formation of various six-membered heterocyclic systems. nih.gov The electron-deficient nature of the pyrazine (B50134) ring in this compound might influence the regioselectivity and stereoselectivity of such cycloadditions.

A potential cycloaddition reaction involving this compound is the reaction with a nitrile imine, generated in situ, to form a 1,2,4-triazole (B32235) derivative. Another possibility is the reaction with a diazoalkane to yield a thiadiazole derivative.

Scheme 2: Putative [3+2] cycloaddition of this compound with a nitrile imine.

The table below outlines potential cycloaddition reactions and the resulting heterocyclic products.

Cycloaddition TypeReactant PartnerPotential Heterocyclic Product
[3+2] CycloadditionAziridineThiazolidine derivative
[3+2] CycloadditionNitrile Imine1,2,4-Triazole derivative
[4+2] CycloadditionConjugated DieneDihydrothiazine derivative

Transformations and Reactivity Profiles of the Isothiocyanate Group in this compound

The isothiocyanate group in this compound is the primary site of chemical reactivity, undergoing a variety of transformations beyond simple nucleophilic additions and cycloadditions. These reactions are often employed for the synthesis of more complex heterocyclic systems.

One important transformation is the intramolecular cyclization of derivatives formed from the initial nucleophilic addition. For example, thioureas derived from this compound and an appropriate bifunctional nucleophile can undergo subsequent ring closure. The reaction of isothiocyanates with cyanothioformamides, for instance, leads to the formation of diimidazo[4,5-b:4',5'-e]pyrazine-2,6(1H,3H)-diones and -dithiones. acs.org

The isothiocyanate group can also be a precursor for other functional groups. For example, hydrolysis of an isothiocyanate can lead to the formation of the corresponding amine, although this is often not a synthetically useful reaction due to the formation of side products.

The reaction of isothiocyanates with compounds containing active methylene (B1212753) groups can also lead to the formation of various heterocyclic structures. For instance, the reaction of phenyl isothiocyanate with pyrazolin-5-one derivatives in the presence of a base yields thiocarbamoyl derivatives, which can then be cyclized to form thiazolidinones. tandfonline.com A similar reactivity profile can be expected for this compound.

The diverse reactivity of the isothiocyanate group makes it a valuable synthon in heterocyclic chemistry. acs.orgrsc.org The table below presents a summary of potential transformations of the isothiocyanate group in this compound.

Reagent/ConditionTransformationResulting Functional Group/Heterocycle
AminesNucleophilic AdditionThiourea
HydrazidesNucleophilic AdditionThiosemicarbazide
Aziridines[3+2] CycloadditionThiazolidine
HydrolysisHydrolysisAmine (and byproducts)

Electronic and Steric Influences on Pyrazine Ring Reactivity in this compound

The reactivity of the pyrazine ring in this compound is significantly influenced by the electronic and steric effects of its substituents. The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.deresearchgate.net This inherent electron deficiency makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. thieme-connect.de

Electronic Influences:

The isothiocyanate group (-NCS) is an electron-withdrawing group through both inductive and resonance effects. This further deactivates the pyrazine ring towards electrophilic attack. Conversely, it enhances the ring's susceptibility to nucleophilic aromatic substitution, should a suitable leaving group be present. The methyl group (-CH₃) is a weak electron-donating group through induction, which slightly counteracts the deactivating effect of the isothiocyanate group and the pyrazine nitrogens. lasalle.edu

Computational studies on substituted pyridines and pyrazines have shown that the nature and position of substituents have a profound impact on the electronic properties of the ring, such as the HOMO-LUMO gap and the electron density at different positions. nih.govnih.gov In this compound, the electron-withdrawing isothiocyanate group will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The electron-donating methyl group will have a smaller, opposing effect.

The electron density on the pyrazine ring is not uniform. The carbon atoms are more electron-deficient than in benzene, and the presence of the substituents will further modulate this distribution. The carbon atom at position 5 is likely the most electron-deficient and therefore the most susceptible to nucleophilic attack, assuming a suitable reaction pathway exists.

Steric Influences:

The methyl group at position 3 exerts a significant steric influence on the reactivity of the adjacent isothiocyanate group at position 2. This steric hindrance can affect the rate of nucleophilic attack on the isothiocyanate carbon. cdnsciencepub.com Bulky nucleophiles may experience a slower reaction rate compared to smaller nucleophiles. acs.org

Furthermore, the methyl group can influence the conformation of the isothiocyanate group, potentially affecting its reactivity in cycloaddition reactions. The steric interaction between the methyl group and the isothiocyanate may favor a particular rotational isomer, which could in turn influence the stereochemical outcome of a reaction. Studies on the steric effects in the quaternization of poly(vinylpyridines) have highlighted the importance of steric hindrance from adjacent groups. acs.org

The following table summarizes the electronic and steric effects of the substituents on the reactivity of this compound.

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
Isothiocyanate (-NCS)2Electron-withdrawing (Inductive & Resonance)ModerateDeactivates ring to electrophilic attack; Activates isothiocyanate to nucleophilic attack
Methyl (-CH₃)3Electron-donating (Inductive)SignificantSlightly activates ring; Hinders nucleophilic attack at C2 of the ring and on the isothiocyanate group

Sophisticated Spectroscopic and Analytical Methodologies for Research on 2 Isothiocyanato 3 Methylpyrazine

High-Resolution Mass Spectrometry for Mechanistic Elucidation of Reactions Involving 2-Isothiocyanato-3-methylpyrazine

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the detailed analysis of complex organic molecules and reaction mixtures. nih.govmdpi.com Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions. nih.gov This is particularly crucial in elucidating reaction mechanisms, where the precise identification of transient intermediates, byproducts, and final products is required. mdpi.com

In the context of "this compound," HRMS can be employed to study its various chemical transformations. For instance, in reactions involving nucleophilic addition to the isothiocyanate group, HRMS can identify the resulting adducts with high confidence. The high resolving power of instruments like the Orbitrap mass analyzer is essential to distinguish between species with very similar masses. nih.gov

A hypothetical reaction of "this compound" with a generic nucleophile (NuH) can be monitored using HRMS. The expected product would be a thiourea (B124793) derivative. The table below illustrates the kind of data that would be obtained from an HRMS analysis of the reaction mixture.

Table 1: Hypothetical HRMS Data for the Reaction of this compound with a Nucleophile (NuH)

Compound Molecular Formula Calculated m/z Observed m/z Mass Accuracy (ppm)
This compoundC₆H₅N₃S167.0204167.0201-1.8
Nucleophile (e.g., Aniline)C₆H₇N93.057893.0576-2.1
Thiourea AdductC₁₃H₁₂N₄S260.0783260.0780-1.2

This interactive table showcases the high mass accuracy achievable with HRMS, which is critical for confirming the elemental composition of reaction components.

By analyzing samples at different time points, the consumption of reactants and the formation of products can be tracked, providing kinetic information about the reaction. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the ions of interest, yielding structural information that helps to confirm the identity of the compounds. u-pec.fr

Advanced Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. mdpi.com Advanced multi-nuclear NMR techniques, which involve the observation of nuclei other than protons (¹H), such as ¹³C, ¹⁴N, and ¹⁵N, provide a more complete picture of the molecular structure and dynamics. nih.govhuji.ac.il

For "this compound," a comprehensive NMR analysis would involve several experiments:

¹H NMR: To identify the chemical environment of the hydrogen atoms on the pyrazine (B50134) ring and the methyl group.

¹³C NMR: To probe the carbon skeleton, including the carbons of the pyrazine ring, the methyl group, and the isothiocyanate functionality.

¹⁴N or ¹⁵N NMR: To directly observe the nitrogen atoms of the pyrazine ring, providing insights into their electronic environment. Due to the quadrupolar nature of ¹⁴N which can lead to broad signals, ¹⁵N NMR, often requiring isotopic enrichment, can provide sharper signals and more precise information. huji.ac.il

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between different atoms within the molecule. For example, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between the methyl protons and the adjacent ring carbons, confirming the substitution pattern.

Conformational and dynamic studies can be performed by analyzing NMR data at different temperatures. researchgate.net Changes in chemical shifts or the coalescence of signals can indicate the presence of different conformers and provide information about the energy barriers to their interconversion. For "this compound," this could involve restricted rotation around the C-N bond of the isothiocyanate group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

Atom ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ)
C2-~155
C3-~148
C5~8.3~145
C6~8.2~143
CH₃~2.6~20
NCS-~135

This interactive table provides predicted NMR data. The exact chemical shifts would be determined experimentally and are sensitive to the solvent and temperature.

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Adducts

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. acs.org

A successful X-ray crystallographic analysis of "this compound" would require the growth of a suitable single crystal. The resulting crystal structure would reveal the planarity of the pyrazine ring and the geometry of the isothiocyanate group. It would also show how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking of the pyrazine rings or interactions involving the sulfur and nitrogen atoms.

Furthermore, X-ray crystallography is invaluable for determining the structure of adducts of "this compound." mdpi.com For example, the crystal structure of a thiourea derivative formed from the reaction with a nucleophile would confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~10.2
c (Å)~9.8
β (°)~105
Z4

This interactive table presents hypothetical crystallographic parameters. The actual values would be determined from the X-ray diffraction experiment.

Application of Spectroscopic Probes for In Situ Reaction Monitoring of this compound Transformations

In situ reaction monitoring provides real-time information about the progress of a chemical reaction, allowing for the observation of intermediates and the determination of reaction kinetics. mdpi.com Spectroscopic techniques such as FT-IR and Raman spectroscopy are well-suited for this purpose as they can provide information about the functional groups present in the reaction mixture.

The isothiocyanate group (-N=C=S) of "this compound" has a strong and characteristic vibrational band in the infrared spectrum, typically in the region of 2000-2200 cm⁻¹. u-pec.fr The disappearance of this band can be monitored to follow the progress of reactions involving this functional group. For example, in a reaction where the isothiocyanate is converted to a thiourea, the characteristic -N=C=S stretch would be replaced by new bands corresponding to the C=S stretch and N-H bends of the thiourea product.

Table 4: Characteristic IR Frequencies for Monitoring a Reaction of this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Isothiocyanate (-N=C=S)Asymmetric stretch2000-2200
Thiourea (C=S)Stretch1100-1300
Amine (N-H)Bend1550-1650

This interactive table highlights the key vibrational bands that can be used as spectroscopic probes to monitor the transformation of "this compound."

By coupling a spectroscopic probe to the reaction vessel, a wealth of data can be collected in real-time, providing a deeper understanding of the reaction mechanism and allowing for the optimization of reaction conditions.

Theoretical and Computational Chemistry Approaches to 2 Isothiocyanato 3 Methylpyrazine

Quantum Mechanical Investigations of the Electronic Structure and Reactivity of 2-Isothiocyanato-3-methylpyrazine

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like this compound. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

The electronic structure is characterized by the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the pyrazine (B50134) ring acts as an electron-withdrawing group, while the methyl group is weakly electron-donating. The isothiocyanate group (-N=C=S) is a versatile functional group with a complex electronic nature. The nitrogen and sulfur atoms possess lone pairs of electrons, making them potential sites for electrophilic attack. Conversely, the carbon atom of the isothiocyanate group is electrophilic and susceptible to nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, can be calculated to predict the most likely sites for chemical reactions. These include the Fukui functions, which identify the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, the nitrogen atoms of the pyrazine ring and the sulfur atom of the isothiocyanate group are expected to be primary sites for interaction with electrophiles.

Molecular Dynamics Simulations to Understand Conformational Landscapes and Interactions of this compound

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of a molecule over time. For this compound, MD simulations can reveal the preferred orientations of the isothiocyanate group relative to the pyrazine ring and the rotational freedom of the methyl group.

The conformational landscape of this molecule is likely to be dominated by the rotation around the C-N bond connecting the pyrazine ring and the isothiocyanate group. While the pyrazine ring itself is rigid, the isothiocyanate group can adopt different spatial arrangements. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

These simulations can be performed in various environments, such as in a vacuum to study the intrinsic properties of the molecule, or in a solvent to understand how intermolecular interactions with solvent molecules influence its conformation and dynamics. The results of MD simulations are crucial for understanding how this compound might interact with other molecules, such as receptors in biological systems or reactants in a chemical process.

Density Functional Theory (DFT) Applications for Elucidating Reaction Pathways of this compound

For this compound, several types of reactions could be investigated using DFT. For instance, the cycloaddition reactions of the isothiocyanate group are a common reaction class for this functional group. DFT could be used to model the reaction of this compound with various dienophiles or dipolarophiles to predict the feasibility and stereoselectivity of such reactions.

Another area of interest is the reaction of the isothiocyanate group with nucleophiles. DFT calculations can model the attack of a nucleophile on the electrophilic carbon atom of the -N=C=S group, providing insights into the reaction mechanism and the structure of the resulting adducts. The influence of the pyrazine ring and the methyl group on the reactivity of the isothiocyanate can also be quantified through these calculations.

Computational Prediction of Spectroscopic Parameters and Their Validation for this compound

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, several spectroscopic techniques can be computationally modeled.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be calculated using DFT. The characteristic vibrational frequencies, such as the asymmetric stretching of the -N=C=S group (typically in the range of 2000-2100 cm⁻¹), the C-H stretching of the methyl group and the pyrazine ring, and the ring vibrations, can all be predicted. Comparison of the calculated spectrum with an experimental one would allow for a detailed assignment of the observed vibrational bands.

NMR Spectroscopy: The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The calculated chemical shifts would be characteristic of the electronic environment of each nucleus in the molecule. For example, the chemical shifts of the protons on the pyrazine ring would be influenced by the electron-withdrawing nature of the nitrogen atoms and the isothiocyanate group.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. The predicted spectrum can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Below is a table of theoretically predicted spectroscopic data for this compound, which would be generated from such computational studies.

Parameter Predicted Value
¹H NMR Chemical Shifts (ppm)
Pyrazine-H8.2-8.5
Methyl-H2.5-2.8
¹³C NMR Chemical Shifts (ppm)
Pyrazine-C (adjacent to N)145-155
Pyrazine-C (other)130-140
Isothiocyanate-C125-135
Methyl-C20-25
Key IR Frequencies (cm⁻¹)
-N=C=S asymmetric stretch2050-2150
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2900-3000
Pyrazine ring vibrations1400-1600
UV-Vis Absorption Maxima (nm)
π → π* transitions250-300
n → π* transitions300-350

Note: The values in this table are estimates based on typical ranges for similar compounds and would require specific DFT calculations for accurate prediction for this compound.

Exploration of Biological Activities and Molecular Mechanisms of 2 Isothiocyanato 3 Methylpyrazine Non Clinical Focus

In Vitro Investigations into Enzyme Inhibition and Modulation by 2-Isothiocyanato-3-methylpyrazine

No specific studies on the in vitro enzyme inhibition or modulation by this compound were identified in the available literature. While isothiocyanates as a class are known to interact with and inhibit various enzymes, research pinpointing these activities for the this compound derivative is not currently published.

Analysis of Receptor Binding and Cellular Pathway Modulation in Model Systems by this compound

There is no available research data concerning the analysis of receptor binding or the modulation of cellular pathways in model systems specifically by this compound.

Mechanistic Studies of Antimicrobial and Antifungal Activities in Preclinical In Vitro and In Vivo (Animal) Models

Specific mechanistic studies on the antimicrobial and antifungal properties of this compound in either in vitro or in vivo models have not been reported in the scientific literature. Although various pyrazine (B50134) derivatives and other isothiocyanates have been investigated for such properties, this specific compound remains uncharacterized in this regard.

Metabolomic and Proteomic Studies on the Biological Effects of this compound in Research Models

No metabolomic or proteomic studies investigating the biological effects of this compound in any research models have been published.

Applications of 2 Isothiocyanato 3 Methylpyrazine in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Building Block in the Total Synthesis of Complex Molecules

Currently, there is a lack of specific documented evidence in peer-reviewed scientific literature detailing the use of 2-isothiocyanato-3-methylpyrazine as a key building block in the total synthesis of complex natural products or other intricate molecular architectures. While the pyrazine (B50134) moiety itself is a component of various natural products and pharmaceuticals, the specific application of this isothiocyanate derivative in multi-step total synthesis remains an area for future exploration. The potential for its isothiocyanate group to engage in diverse cyclization and coupling reactions suggests its utility in constructing more complex molecular scaffolds.

Role as a Precursor for Novel Heterocyclic Systems with Potential Academic Interest

The primary and most well-documented application of this compound lies in its role as a precursor for the synthesis of novel heterocyclic systems, particularly those containing the thiazolo[4,5-b]pyrazine core. This fused heterocyclic system is of significant academic and pharmaceutical interest due to its presence in a variety of biologically active compounds.

The synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazines has been effectively demonstrated through a tandem reaction involving an isothiocyanate and an ortho-amino-halopyrazine. osti.gov While a solid-phase approach utilizing an isothiocyanate-terminated resin has been detailed, the principles are directly applicable to a solution-phase synthesis using this compound. acs.org

The general reaction mechanism proceeds as follows:

Thiourea (B124793) Formation: The amino group of an ortho-substituted aminopyrazine attacks the electrophilic carbon of the isothiocyanate group of this compound, forming a pyrazinyl-thiourea intermediate.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the sulfur atom onto the carbon bearing the halogen, or another suitable leaving group on the pyrazine ring, leads to the formation of the thiazole ring.

Rearomatization: The final step typically involves a rearomatization to yield the stable thiazolo[4,5-b]pyrazine scaffold.

This synthetic strategy allows for the generation of a library of diverse N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives by varying the substituents on the starting aminopyrazine. acs.org The resulting thiazolo[4,5-b]pyrazine core can be further functionalized at various positions to create a wide array of novel compounds for biological screening. acs.org For instance, Suzuki coupling reactions have been successfully performed at the C6 position of the thiazolo[4,5-b]pyrazine system, demonstrating the potential for further molecular elaboration. acs.org

The biological significance of such heterocyclic systems is underscored by studies on related pyrazinyl thiourea derivatives, which have shown potential neuroprotective effects against amyloid-β-induced toxicity, a hallmark of Alzheimer's disease. nih.govresearchgate.net This highlights the potential for derivatives of this compound to serve as scaffolds for the development of new therapeutic agents.

Table 1: Synthesis of Thiazolo[4,5-b]pyrazines from Isothiocyanates

Starting MaterialsReaction TypeProduct Core StructurePotential Applications
Isothiocyanate-functionalized resin and o-bromo-2-aminopyrazinesSolid-phase tandem reactionN-substituted-2-aminothiazolo[4,5-b]pyrazineDrug discovery, combinatorial chemistry
This compound and substituted 2-aminopyrazinesSolution-phase tandem reactionSubstituted 2-aminothiazolo[4,5-b]pyrazinesSynthesis of bioactive molecules

Integration into Polymer Chemistry and Development of Functional Materials and Coatings

There is currently no specific information available in the scientific literature regarding the integration of this compound into polymer chemistry or its use in the development of functional materials and coatings. The isothiocyanate group is known to participate in polymerization reactions, particularly in the formation of polythioureas. In principle, this compound could be utilized as a monomer or a functionalizing agent to introduce the pyrazine moiety into polymer backbones or as pendant groups. The nitrogen atoms of the pyrazine ring could then serve as coordination sites for metal ions, potentially leading to the development of novel conductive or catalytic materials. However, these applications remain theoretical at this point, pending further research and development.

Development of Analytical Reagents and Sensors Based on the Unique Reactivity of this compound

The development of analytical reagents and sensors based on the specific reactivity of this compound is another area that is not yet explored in the existing scientific literature. The isothiocyanate group is known to react with a variety of nucleophiles, and this reactivity could potentially be harnessed for the development of chromogenic or fluorogenic sensors. For instance, a reaction with a specific analyte could lead to a cyclization event that produces a highly conjugated and, therefore, colored or fluorescent molecule. The pyrazine ring could also play a role in modulating the electronic properties of such a sensor molecule. However, no concrete examples of this compound being used for these purposes have been reported.

Structure Activity and Structure Property Relationship Sar/spr Studies of 2 Isothiocyanato 3 Methylpyrazine Derivatives

Quantitative and Qualitative Correlation of Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of 2-isothiocyanato-3-methylpyrazine is primarily dictated by two key structural features: the electron-deficient pyrazine (B50134) ring and the electrophilic isothiocyanate (-N=C=S) group. The pyrazine ring, containing two nitrogen atoms at positions 1 and 4, is an electron-withdrawing system, which influences the reactivity of its substituents. youtube.com The presence of a methyl group at the 3-position, being an electron-donating group (EDG), slightly counteracts this effect by pushing electron density into the ring.

Structural modifications, such as the introduction of additional substituents on the pyrazine ring, can significantly alter the reactivity of the isothiocyanate moiety. The isothiocyanate group is a well-known electrophile that readily reacts with nucleophiles, a characteristic that is fundamental to its biological activity. The reactivity of the central carbon atom of the -N=C=S group is modulated by the electronic properties of the aromatic system to which it is attached.

Studies on related aromatic isothiocyanates have established a clear correlation:

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, cyano, halogen) to the pyrazine ring would be expected to increase the electrophilicity of the isothiocyanate carbon. This enhancement occurs because the EWG further depletes the electron density of the pyrazine ring, which in turn withdraws more electron density from the -N=C=S substituent, making it more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Conversely, the introduction of additional EDGs (e.g., methoxy (B1213986), amino) would decrease the reactivity of the isothiocyanate group. These groups donate electron density to the ring, which is then partially relayed to the isothiocyanate group, reducing its electrophilic character. The existing methyl group on this compound already serves this function to a modest degree.

The reactivity of halopyrazines, which are often precursors to pyrazine isothiocyanates, is also illustrative. Halogens on a pyrazine ring are readily displaced by nucleophiles, and this reactivity is diminished when EDGs are also present on the ring, requiring more forcing conditions for the reaction to proceed. thieme-connect.de This principle underpins the synthesis of various pyrazine derivatives and highlights the electronic influence of substituents.

Structural Modification on Pyrazine RingExpected Effect on Isothiocyanate ReactivityRationale
Addition of a second methyl groupDecreaseIncreased electron-donating effect reduces the electrophilicity of the -NCS group.
Addition of a chloro groupIncreaseThe inductive electron-withdrawing effect of chlorine enhances the electrophilicity of the -NCS group.
Addition of a methoxy groupDecreaseThe strong electron-donating resonance effect outweighs the inductive effect, reducing -NCS electrophilicity.
Replacement of methyl with a trifluoromethyl groupSignificant IncreaseThe CF₃ group is a very strong electron-withdrawing group, greatly enhancing -NCS electrophilicity.

SAR in In Vitro Biological Contexts: Understanding the Impact of Structural Changes on Molecular Interactions

Isothiocyanates are recognized for a wide range of biological activities, including anticancer and antimicrobial effects, which are often linked to their ability to react with biological nucleophiles like cysteine residues in proteins. oaepublish.comrsc.org Pyrazine derivatives have also garnered significant attention as potential anticancer agents. nih.gov The combination of these two pharmacophores in this compound suggests a promising scaffold for drug discovery.

SAR studies on various heterocyclic isothiocyanates reveal that their biological efficacy is highly dependent on their structure. While direct in vitro data for a series of this compound derivatives is not extensively documented in public literature, a clear SAR can be inferred from studies on analogous pyrazine and isothiocyanate compounds.

For example, in the development of anticancer agents, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated against human breast cancer cell lines (MCF-7). researchgate.net The in vitro cytotoxic activity, measured by IC₅₀ values, shows significant variation with substitution patterns. Compounds with a nitrobenzylideneamino group showed potent activity, highlighting the importance of specific substituents for biological effect. researchgate.net Similarly, various isothiocyanates have demonstrated potent anticancer activity by inducing apoptosis and cell cycle arrest. oaepublish.commathewsopenaccess.com

A hypothetical SAR study for derivatives of this compound in an anticancer context might yield results similar to those observed for related heterocyclic systems. The key factors influencing activity would be:

Reactivity of the Isothiocyanate: As discussed in section 9.1, the electrophilicity of the -N=C=S group is critical. A finely tuned reactivity is often required; if the compound is too reactive, it may be non-selective and react with many off-target biomolecules. If it is not reactive enough, it may fail to engage its intended biological target.

Specific Pharmacophoric Interactions: Beyond the isothiocyanate reaction, other parts of the molecule can form crucial interactions (e.g., hydrogen bonds, π-stacking) with the biological target. For instance, the pyrazine nitrogens can act as hydrogen bond acceptors. researchgate.net

Derivative of this compoundHypothetical TargetExpected In Vitro Activity TrendRationale
5-Chloro-2-isothiocyanato-3-methylpyrazineKinase Inhibition (e.g., EGFR)Potentially Higher PotencyIncreased electrophilicity may enhance covalent binding to cysteine in the active site. The chloro group can also form specific halogen bonds.
5-Amino-2-isothiocyanato-3-methylpyrazineAnticancer (General Cytotoxicity)Potentially Lower PotencyThe amino group is a strong EDG, reducing the reactivity of the isothiocyanate. It can, however, act as a hydrogen bond donor, which might improve binding to some targets.
2-Isothiocyanato-3,5,6-trimethylpyrazineAnticancer (General Cytotoxicity)AmbiguousIncreased lipophilicity may improve membrane permeability, but added steric bulk could hinder target binding. Reduced reactivity of the -NCS group is also expected.

Impact of Substituents and Isomerism on the Electronic and Spectroscopic Properties of the Pyrazine-Isothiocyanate System

The electronic and spectroscopic properties of this compound are intrinsically linked to its molecular structure. Substituents and isomerism can cause significant shifts in spectroscopic signals (e.g., NMR, UV-Vis), which reflect underlying changes in the electronic distribution of the molecule.

Electronic Properties: The pyrazine ring is an electron-deficient π-system. youtube.com The introduction of a methyl group at the 3-position donates electron density, raising the energy of the frontier molecular orbitals (HOMO and LUMO) compared to unsubstituted pyrazine. nih.gov The isothiocyanate group acts as a π-acceptor and can participate in resonance with the pyrazine ring.

The effect of different substituents can be predicted:

Electron-Donating Groups (EDGs): An EDG like a methoxy or amino group would further raise the HOMO energy level, making the molecule easier to oxidize. This would also lead to a bathochromic (red) shift in the UV-Vis spectrum, as the energy gap between the HOMO and LUMO is reduced.

Electron-Withdrawing Groups (EWGs): An EWG like a nitro or cyano group would lower the energy of the frontier orbitals, making the molecule more difficult to oxidize but easier to reduce. This would result in a hypsochromic (blue) shift in the UV-Vis spectrum.

Theoretical calculations on related heterocyclic systems confirm these trends. For instance, DFT calculations are routinely used to predict how substituents will alter the electronic absorption spectra (UV-Vis) and NMR chemical shifts of complex molecules. scielo.org.zamdpi.com

Spectroscopic Properties:

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the pyrazine ring protons are sensitive to the electronic environment. The methyl group in this compound would shield the adjacent ring proton, causing an upfield shift compared to a non-alkylated pyrazine. Adding a second, strongly electron-withdrawing substituent would shift the remaining ring protons downfield. In ¹³C NMR, the carbon of the isothiocyanate group typically appears in the range of 120-140 ppm, and its exact chemical shift would be modulated by the electronic effects of other ring substituents. mdpi.com

UV-Vis Spectroscopy: Pyrazine exhibits characteristic n→π* and π→π* transitions. researchgate.net The n→π* transition, involving the lone pair electrons on the nitrogen atoms, is typically observed at longer wavelengths (lower energy). The position and intensity of these absorption bands are highly sensitive to substitution. EDGs tend to cause a red shift (to longer wavelengths), while EWGs cause a blue shift (to shorter wavelengths). For example, theoretical studies on various aromatic molecules show a clear correlation between the nature of the substituent and the calculated UV-Vis absorption peaks. sharif.edu

CompoundKey Spectroscopic FeatureExpected ObservationRationale
This compound¹H NMR Chemical Shift of Ring ProtonsTwo singlets in the aromatic region, influenced by the methyl and isothiocyanate groups.The asymmetrical substitution removes proton-proton coupling.
5-Nitro-2-isothiocyanato-3-methylpyrazineUV-Vis λmaxShift to shorter wavelength (blue shift) compared to the parent compound.The nitro group is a strong EWG, increasing the HOMO-LUMO energy gap.
5-Methoxy-2-isothiocyanato-3-methylpyrazine¹³C NMR Chemical Shift of C5Significant upfield shift.The strong electron-donating methoxy group shields the attached carbon atom.

Future Directions and Emerging Research Paradigms for 2 Isothiocyanato 3 Methylpyrazine

Integration of 2-Isothiocyanato-3-methylpyrazine Chemistry with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from modern technologies like flow chemistry and automated synthesis. For a molecule like this compound, these platforms offer significant advantages over traditional batch processing.

Continuous-flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial when handling reactive functional groups like isothiocyanates. rsc.org The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to higher reaction rates, improved yields, and better safety profiles. rsc.orgrsc.org Recent work on the synthesis of pyrazinamide (B1679903) derivatives, for instance, has demonstrated that continuous-flow enzymatic strategies can be more efficient and greener than batch methods. rsc.orgrsc.org

Automated synthesis platforms can be integrated with flow reactors to rapidly generate a library of this compound analogs. By systematically varying substituents on the pyrazine (B50134) core, researchers could efficiently explore the structure-activity relationships of this class of compounds for various applications. This high-throughput approach accelerates the discovery process for new materials or biologically active agents.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazine Derivatives

ParameterBatch SynthesisFlow SynthesisPotential Advantage of Flow Synthesis
Heat TransferLimited by vessel sizeHigh surface-area-to-volume ratio allows for excellent heat exchangeImproved safety, prevention of side reactions
Mass TransferOften diffusion-limitedEfficient mixing in microchannelsIncreased reaction rates and yields
ScalabilityComplex, requires process redesignAchieved by running the system for a longer duration ("scaling-out")Easier transition from laboratory to industrial production. rsc.org
SafetyLarge volumes of hazardous materialsSmall reaction volumes at any given timeReduced risk when handling reactive intermediates
AutomationPossible but often cumbersomeEasily integrated with automated pumps and collection systems. rsc.orgHigh-throughput screening and library generation

Exploration of Novel Catalytic Transformations and C-H Functionalization Strategies Involving the Pyrazine Core

The functionalization of the pyrazine ring is key to unlocking new properties for this compound. While classical methods often require harsh conditions, modern transition-metal-catalyzed reactions offer a milder and more selective toolkit. rsc.org

Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira are well-established for modifying halopyrazines and could be adapted for derivatives of the target compound. rsc.orgrsc.orgresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted pyrazines. rsc.org

A particularly promising frontier is the direct C-H functionalization of the pyrazine core. rsc.org This strategy avoids the need for pre-functionalized starting materials (e.g., chloropyrazines), making it a more atom-economical approach. rsc.orgnih.gov Research has shown that direct arylation of the pyrazine ring is possible, offering a streamlined route to complex molecules. rsc.org Future work could focus on developing catalysts that can selectively activate and functionalize the C-H bonds of the this compound scaffold, providing access to novel chemical space.

Table 2: Potential Catalytic Transformations for the Pyrazine Core

Reaction TypeDescriptionPotential Application to this compoundReference
Suzuki CouplingPalladium-catalyzed cross-coupling of an organoboron compound with a halide.Introduction of aryl or vinyl groups onto a halogenated pyrazine precursor. rsc.orgrsc.org
Sonogashira CouplingPalladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.Installation of alkyne functionalities for further derivatization. rsc.orgresearchgate.net
Heck ReactionPalladium-catalyzed reaction of an unsaturated halide with an alkene.Formation of new C-C bonds by adding alkenyl groups to the pyrazine ring. rsc.org
Direct C-H ArylationTransition-metal-catalyzed coupling of a C-H bond with an aryl halide.Directly attaching aryl groups to the pyrazine core without pre-functionalization. rsc.org
Dehydrogenative CouplingMetal-catalyzed reaction that forms a new bond through the release of H2.Could be used in the synthesis of the pyrazine backbone from amino alcohol precursors. nih.gov

Advancements in Methodologies for Elucidating Biological Mechanisms (Non-Human, Non-Clinical) of this compound

The isothiocyanate (ITC) functional group is known for its potent biological activity, largely attributed to its electrophilic nature and ability to react with cellular nucleophiles like cysteine residues on proteins. scielo.org.co The mechanisms of action for various ITCs have been studied in non-human models, revealing effects on apoptosis, cell cycle regulation, and inflammation. scielo.org.conih.gov

Future research on this compound would leverage advanced methodologies to dissect its specific biological interactions. Techniques such as chemoproteomics and activity-based protein profiling (ABPP) could identify the direct protein targets of the compound within a cell lysate. This would involve using a tagged version of the molecule to pull down and identify its binding partners.

In vitro studies using fungal or bacterial cultures could elucidate its antimicrobial potential. nih.gov For example, exposing the fungal pathogen Alternaria brassicicola to ITCs has been shown to decrease oxygen consumption, increase reactive oxygen species (ROS), and depolarize the mitochondrial membrane, pointing to specific mechanisms of cell death. frontiersin.orgfrontiersin.org Similar assays could pinpoint the precise effects of this compound on microbial systems. Furthermore, examining its impact on key signaling pathways, such as MAP kinase pathways, can reveal how cells respond to the stress induced by the compound. scielo.org.cofrontiersin.org

Identification of Interdisciplinary Research Opportunities for this compound Across Chemistry, Biology, and Materials Science

The unique combination of a pyrazine ring and an isothiocyanate group in one molecule opens up numerous interdisciplinary research avenues.

Materials Science: Pyrazine is a well-known bridging ligand in coordination chemistry, capable of linking metal centers to form coordination polymers with interesting magnetic, porous, or catalytic properties. nih.govacs.org The isothiocyanate group can also coordinate to metals or be used as a reactive handle for grafting the coordination polymer onto surfaces or integrating it into other materials. This could lead to the development of novel sensors, catalysts, or functional coatings.

Chemical Biology: As a bifunctional molecule, this compound could be developed into a chemical probe. The pyrazine core could be tailored for specific recognition or spectroscopic properties, while the isothiocyanate group could be used to covalently label and trap target biomolecules for further study. nih.gov

Food and Agricultural Science: Pyrazines are important flavor compounds, while isothiocyanates are known for their antimicrobial properties. nih.govnih.gov Research could explore the potential of this compound as a food preservative that also contributes to the flavor profile. In agriculture, its biological activity might be harnessed for crop protection, building on the known role of ITCs in plant defense against pathogens. frontiersin.org

Q & A

Q. Table 1: GC Parameters for Pyrazine Derivatives

Column TypeTemp. ProgramDetection Limit (ppb)Reference
DB-540°C → 240°C0.5–1.0
HP-150°C → 250°C1.2–2.5

Basic: How should researchers handle safety protocols for this compound in laboratory settings?

Answer:
Based on structurally similar pyrazines (e.g., 2-isobutyl-3-methoxypyrazine):

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for volatile handling .
  • Emergency measures : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and acids .

Basic: What synthetic routes are feasible for this compound?

Answer:
While direct synthesis data is limited, analogous pyrazine synthesis involves:

  • Thiocyanation : React 3-methylpyrazine with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol .
  • Validation : Confirm purity via GC-MS (>98%) and NMR (¹H/¹³C) for structural elucidation .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound under acidic conditions?

Answer:
Contradictory stability data may arise from:

  • pH-dependent degradation : Conduct kinetic studies at pH 2–12 (37°C), sampling at intervals for HPLC analysis .
  • Mechanistic probes : Use FTIR to track isothiocyanate (-NCS) group disappearance; LC-MS to identify hydrolysis products (e.g., thiourea derivatives) .
  • Control variables : Ensure consistency in solvent (e.g., aqueous vs. organic buffers) and ionic strength .

Advanced: What strategies are effective for studying the biological interactions of this compound?

Answer:

  • Target identification : Screen against odorant-binding proteins (e.g., epididymal lipocalin-9) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Cellular assays : Assess cytotoxicity (MTT assay) in human cell lines (e.g., HEK293) at 1–100 µM concentrations .
  • Metabolic profiling : Use ¹⁴C-labeled compound to track biotransformation pathways in vitro/in vivo .

Advanced: How can computational modeling aid in predicting the environmental fate of this compound?

Answer:

  • QSPR models : Predict biodegradation rates using molecular descriptors (e.g., logP, polar surface area) .
  • Hydrolysis pathways : Simulate reaction energetics (DFT calculations at B3LYP/6-31G* level) to identify dominant degradation products .
  • Ecotoxicity : Use ECOSAR to estimate LC50 for aquatic organisms, validated with Daphnia magna acute toxicity tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.